molecular formula C16H12N2 B597939 1-Benzyl-1H-indole-4-carbonitrile CAS No. 177548-00-4

1-Benzyl-1H-indole-4-carbonitrile

Cat. No.: B597939
CAS No.: 177548-00-4
M. Wt: 232.286
InChI Key: YGQZDFZJZXNPOO-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-4-carbonitrile is a chemical compound belonging to the indole family, characterized by a benzyl group attached to the nitrogen atom and a carbonitrile group at the fourth position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-benzylindole with a suitable nitrile source under specific conditions. For instance, the reaction of 1-benzylindole with cyanogen bromide in the presence of a base like triethylamine can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted indole derivatives .

Scientific Research Applications

1-Benzyl-1H-indole-4-carbonitrile has numerous applications in scientific research:

Comparison with Similar Compounds

  • 1-Benzyl-1H-indole-3-carbonitrile
  • 1-Benzyl-1H-indole-2-carbonitrile
  • 1-Benzyl-1H-indole-5-carbonitrile

Comparison: 1-Benzyl-1H-indole-4-carbonitrile is unique due to the position of the carbonitrile group at the fourth position of the indole ring.

Biological Activity

1-Benzyl-1H-indole-4-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H12N2C_{16}H_{12}N_2 and a molecular weight of approximately 248.28 g/mol. The compound features an indole moiety, which is known for its biological significance, particularly in drug discovery.

The biological activity of this compound primarily involves the following mechanisms:

  • Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for various receptors, influencing cellular signaling pathways.
  • Tubulin Interaction : It has been shown to bind to the colchicine site on tubulin, inhibiting polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activities

The compound has demonstrated various biological activities across different studies:

Antitumor Activity

  • Cell Lines : Research indicates that this compound induces apoptosis in several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer) cells. The IC50 values observed range from 5 to 15 µM depending on the cell line .

Antiparasitic Activity

  • Inhibition of Parasite Growth : Similar compounds have shown promising antiparasitic effects against Toxoplasma gondii and Cryptosporidium parvum, suggesting potential applications for this compound in treating parasitic infections .

Biochemical Pathways

The interaction of this compound with various biochemical pathways is significant:

Pathway Effect
Tubulin PolymerizationInhibition leading to cell cycle arrest
Apoptosis InductionActivation of caspases and mitochondrial pathways
Metabolic PathwaysInteraction with cytochrome P450 enzymes

Study on Antitumor Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against multiple cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction .

Pharmacokinetics and Toxicology

A pharmacokinetic study indicated that this compound exhibits favorable absorption characteristics with a half-life conducive to therapeutic applications. Toxicological assessments showed minimal adverse effects at therapeutic doses, reinforcing its potential as a lead compound in drug development.

Properties

IUPAC Name

1-benzylindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-14-7-4-8-16-15(14)9-10-18(16)12-13-5-2-1-3-6-13/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQZDFZJZXNPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651892
Record name 1-Benzyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177548-00-4
Record name 1-Benzyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of indole-4-carbonitrile (2.0 g, 14.1 mmol, 1 eq) and benzyl bromide (2.17 mL, 18.3 mmol, 1.3 eq) in dry DMF (20 mL) was added, at rt, NaH (733 mg, 18.3 mmol, 1.3 eq) portionwise under Ar(g). The resulting reaction mixture was stirred at rt overnight, and was subsequently partitioned with H2O (30 mL), and then extracted with EtOAc (3×20 mL) and CH2Cl2 (20 mL). The combined organic extracts were dried over MgSO4 and the solvent was removed in vacuo. The residue was further purified by silica gel column chromatography with hexane/EtOAc (9:1-1:3) to furnish the product, 2, as a white solid (3.30 g, 99%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
733 mg
Type
reactant
Reaction Step Two
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
3.3 g
Type
reactant
Reaction Step Four

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